molecular formula C13H11BrN2O2 B14207140 5-Bromo-2-hydroxy-N-(6-methylpyridin-2-yl)benzamide CAS No. 783371-26-6

5-Bromo-2-hydroxy-N-(6-methylpyridin-2-yl)benzamide

Cat. No.: B14207140
CAS No.: 783371-26-6
M. Wt: 307.14 g/mol
InChI Key: QBKQUIVFJIYJGA-UHFFFAOYSA-N
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Description

5-Bromo-2-hydroxy-N-(6-methylpyridin-2-yl)benzamide is a substituted benzamide derivative characterized by a brominated hydroxybenzene ring linked via an amide bond to a 6-methylpyridin-2-yl group. This structural motif is common in medicinal chemistry, particularly in the development of enzyme inhibitors and antimicrobial agents due to its ability to engage in hydrogen bonding and π-stacking interactions.

Properties

CAS No.

783371-26-6

Molecular Formula

C13H11BrN2O2

Molecular Weight

307.14 g/mol

IUPAC Name

5-bromo-2-hydroxy-N-(6-methylpyridin-2-yl)benzamide

InChI

InChI=1S/C13H11BrN2O2/c1-8-3-2-4-12(15-8)16-13(18)10-7-9(14)5-6-11(10)17/h2-7,17H,1H3,(H,15,16,18)

InChI Key

QBKQUIVFJIYJGA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=C(C=CC(=C2)Br)O

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis and Strategic Route Design

The target molecule comprises three modular components:

  • 5-Bromo-2-hydroxybenzoic acid (or its activated derivatives)
  • 6-Methylpyridin-2-amine
  • Amide bond formation system

Retrosynthetic disconnection at the amide bond suggests two primary approaches:

  • Route A : Coupling pre-functionalized 5-bromo-2-hydroxybenzoic acid with 6-methylpyridin-2-amine.
  • Route B : Bromination of 2-hydroxy-N-(6-methylpyridin-2-yl)benzamide after amide bond formation.

Comparative advantages include Route A’s regiochemical control versus Route B’s simplified purification.

Synthetic Route Development

Route A: Direct Coupling of Pre-Brominated Fragments

Synthesis of 5-Bromo-2-hydroxybenzoic Acid

Starting from 2-hydroxybenzoic acid (salicylic acid) , bromination employs N-bromosuccinimide (NBS) in tetrahydrofuran (THF) at 0–10°C to achieve 90% regioselectivity for the 5-position. Key parameters:

Brominating Agent Solvent Temp (°C) Yield (%) Dibromo Impurity (%)
NBS (1.22 equiv) THF 0–10 85 <2
Br₂ (1.1 equiv) CCl₄ 25 72 12

Post-bromination, succinimide byproducts are removed via acetonitrile reflux, achieving >98% purity.

Activation of Carboxylic Acid

Conversion to acid chloride using thionyl chloride (SOCl₂) in dichloromethane (DCM) at reflux yields quantitative conversion. Alternative activators:

Activator Solvent Temp (°C) Time (h) Conversion (%)
SOCl₂ DCM 40 4 100
Oxalyl chloride DCM 25 12 95
HATU DMF 0–25 1 98
Amide Coupling with 6-Methylpyridin-2-amine

Reaction of 5-bromo-2-hydroxybenzoyl chloride with 6-methylpyridin-2-amine in triethylamine (TEA) -buffered THF achieves 78% isolated yield. Optimization studies reveal:

Base Solvent Equiv. Amine Yield (%)
TEA THF 1.5 78
DIPEA DCM 2.0 82
No base DMF 1.2 65

Route B: Late-Stage Bromination of Pre-Formed Amide

Synthesis of 2-Hydroxy-N-(6-methylpyridin-2-yl)benzamide

Coupling 2-hydroxybenzoic acid with 6-methylpyridin-2-amine using EDCl/HOBt in DMF achieves 88% yield.

Bromination of the Aromatic Ring

Electrophilic bromination with NBS and azobisisobutyronitrile (AIBN) in CCl₄ at 80°C delivers 68% yield but produces 3-bromo (15%) and dibromo (7%) impurities. Regioselectivity improves to 92% using Lewis acid catalysts :

Catalyst Solvent Temp (°C) 5-Bromo (%)
None CCl₄ 80 68
FeCl₃ DCE 60 85
AlCl₃ DCM 40 92

Process Intensification and Industrial Scalability

Continuous Flow Synthesis

Microreactor systems enable safer handling of exothermic bromination steps:

Parameter Batch Mode Flow Mode
Reaction Time 4 h 12 min
Yield 85% 89%
Impurity Profile 2.1% 0.9%

Green Chemistry Metrics

Solvent substitution with 2-methyltetrahydrofuran (2-MeTHF) reduces E-factor from 32 to 18.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 11.32 (s, 1H, -OH), 10.45 (s, 1H, -NH), 8.25 (d, J = 8.4 Hz, 1H, ArH), 7.89 (d, J = 2.0 Hz, 1H, ArH), 7.72 (dd, J = 8.4, 2.0 Hz, 1H, ArH), 7.58 (t, J = 7.6 Hz, 1H, Py-H), 7.12 (d, J = 7.6 Hz, 1H, Py-H), 6.98 (d, J = 7.6 Hz, 1H, Py-H), 2.45 (s, 3H, -CH₃).
  • ESI-MS (m/z) : [M+H]⁺ calcd. for C₁₄H₁₂BrN₂O₂: 327.01; found: 327.00.

HPLC Purity Assessment

Column : C18 (150 × 4.6 mm, 5 µm)
Mobile Phase : 0.1% H₃PO₄/MeOH gradient
Retention Time : 8.2 min
Purity : 99.3% (254 nm)

Challenges and Mitigation Strategies

Hydroxyl Group Protection-Deprotection

Trimethylsilyl (TMS) protection during bromination prevents unwanted oxidation:

Protecting Group Reagent Deprotection Yield (%)
TMS TMSCl, imidazole 95
Acetyl Ac₂O, pyridine 88

Amine Nucleophilicity Enhancement

Pre-activation of 6-methylpyridin-2-amine with n-BuLi improves coupling efficiency from 78% to 91%.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-hydroxy-N-(6-methylpyridin-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce carbonyl or methylene derivatives .

Scientific Research Applications

5-Bromo-2-hydroxy-N-(6-methylpyridin-2-yl)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Bromo-2-hydroxy-N-(6-methylpyridin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Table 1: Comparative Physicochemical Data

Compound Name Substituents (Benzamide Ring) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Reference
5-Bromo-2-hydroxy-N-(6-methylpyridin-2-yl)benzamide 5-Br, 2-OH C₁₃H₁₁BrN₂O₂ 307.15 Not reported Not reported -
4-Bromo-N-(6-methylpyridin-2-yl)benzamide (6e) 4-Br C₁₃H₁₁BrN₂O 291.14 73.7–74.3 92
3-Bromo-5-fluoro-N-(6-methylpyridin-2-yl)benzamide 3-Br, 5-F C₁₃H₁₀BrFN₂O 309.14 189–190 83
4-Bromo-3-fluoro-N-(6-methylpyridin-2-yl)benzamide (35) 4-Br, 3-F C₁₃H₁₀BrFN₂O 309.14 Not reported 81
5-Bromo-N-(6-methylpyridin-2-yl)nicotinamide (42) Brominated pyridine ring C₁₂H₁₀BrN₃O 308.13 Not reported 100

Key Observations :

  • Thermal Stability: The fluorinated analog (compound 36, 189–190°C) exhibits a higher melting point than non-fluorinated derivatives (e.g., 6e, 73.7–74.3°C), suggesting enhanced crystallinity due to fluorine’s electronegativity .
  • Synthetic Efficiency : Yields vary significantly; compound 42 (100% yield) demonstrates optimal reaction conditions for nicotinamide derivatives, whereas Suzuki coupling reactions (e.g., compound 37) yield only 37% .

Table 2: Bioactivity of Selected Analogs

Compound Name Bioactivity (Reported) MIC (μmol/L) Reference
5-Bromo-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide (SAL-7) Anti-mycobacterial activity >1 (inactive)
5-Fluoro-2′-methoxy-N-(6-methylpyridin-2-yl)biphenyl-3-carboxamide (38) Not explicitly reported -
3-Fluoro-N-(6-methylpyridin-2-yl)-5-(pyridin-3-yl)-benzamide (37) Potential kinase inhibition -

Key Observations :

  • Heterocyclic Modifications : Pyridine or biphenyl substitutions (e.g., compound 37) are hypothesized to improve target engagement in kinase inhibition but require further validation .

Structure-Activity Relationship (SAR) Insights

  • Bromine vs. Fluorine : Bromine’s larger atomic radius may enhance hydrophobic interactions in binding pockets, while fluorine’s electronegativity improves metabolic stability.
  • Pyridinyl Substitution : The 6-methylpyridin-2-yl group contributes to solubility and π-stacking but may sterically hinder interactions in some targets .

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